
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BMS-599626, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has shown promise in the field of medicinal chemistry due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes involved in various biochemical pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting the activity of CAIX, 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide may be able to slow or stop the progression of certain types of cancer.
Biochemical and Physiological Effects
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can reduce the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential as a tool compound for the study of various biochemical pathways and disease processes. This compound has been shown to be a potent inhibitor of CAIX, which is involved in various physiological processes. However, one limitation of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential for off-target effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of focus could be the development of new drugs based on the chemical structure of this compound. Another area of focus could be the study of the potential role of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in the treatment of various diseases, such as cancer and other conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One area of focus has been in the development of new drugs for the treatment of various diseases. This compound has shown potential as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
Propiedades
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-8-12(14)2-3-13(10)19(17,18)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCWEMZPECYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

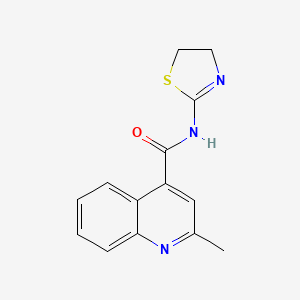
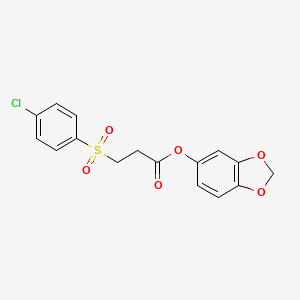

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)

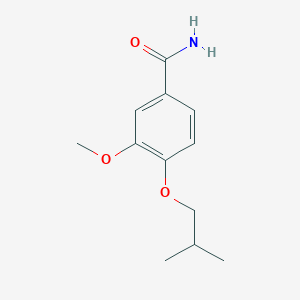
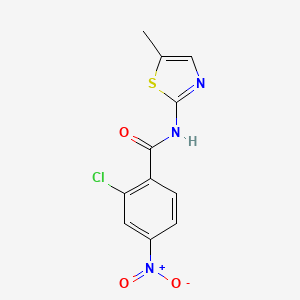

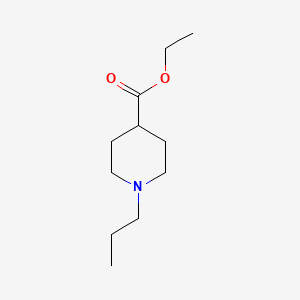
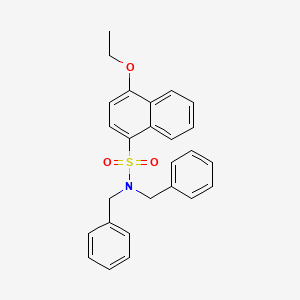
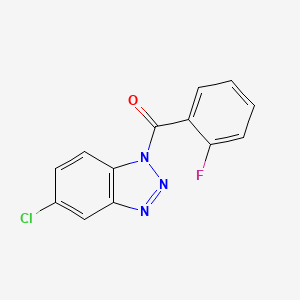
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)